5-(Diethylamino)uracil

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

5-(Diethylamino)uracil derivatives have been explored for their potential anticancer activity. For example, certain derivatives like 5-diethylaminomethyl and nitrogen mustards of uracil and 2-thiouracil demonstrated cytotoxic activity in vitro and in vivo, showing promise as anticancer agents (Fabrissin et al., 1976).

Polymer Chemistry

In polymer chemistry, compounds such as 5-chloro-, bromo-, iodo-, N-ethylamino-, and N,N′-diethylamino-1-[(2′-dihydrogenphosphato)-ethyl]-uracil have been synthesized and coupled with poly(vinyl alcohol), indicating potential applications in material science and polymer research (Seita et al., 1973).

Oxidative DNA Damage Analysis

5-(Hydroxymethyl)uracil, an oxidative DNA damage product, has been quantified in DNA using GC-MS, indicating its utility in understanding DNA damage and repair mechanisms (Djuric et al., 1991).

Biological Activity and Drug Development

Uracil derivatives, including those substituted at the 5-position, have been studied for their wide array of biological activities, such as antiviral and anti-tumor properties. These studies also focus on improving the pharmacological properties like increased bioactivity, selectivity, and reduced toxicity (Pałasz & Cież, 2015).

Cytological Effects

Studies on cytological effects of 5-substituted uracil, such as 5-Amino Uracil, have shown that these compounds can induce chromosomal abnormalities, which may have implications in understanding mutagenesis and cytogenetics (Bhattacharya et al., 2017).

Viral Infection Treatment

Some 5-substituted uracil derivatives have shown activity against viral infections like herpes simplex virus, indicating their potential in antiviral therapy (Bobek et al., 1987).

Antiproliferative Agents

Research into thiazolidinone/uracil derivatives has shown promising results as antiproliferative agents targeting specific cancer pathways, highlighting their potential in cancer treatment (Alshammari et al., 2022).

Understanding Drug Toxicity

Studies on the role of uracil base excision repair in drug toxicity, particularly with drugs like 5-fluorouracil, provide insights into how these drugs interact with cellular mechanisms and their potential side effects (Seiple et al., 2006).

Spectroscopic Analysis

Recent studies have utilized quantum computational and spectroscopic methods to analyze uracil derivatives, offering insights into their molecular features and potential applications in treating human cancers (Kumar et al., 2023).

Analytical Applications

The electrochemical behavior of uracil derivatives like 5-fluorouracil has been studied, revealing potential analytical applications in detecting and quantifying these compounds in various samples (Bukkitgar & Shetti, 2016).

Antivirulence Compound

5-Fluorouracil, a uracil analog, has been shown to reduce virulence and biofilm formation in bacteria like Escherichia coli, suggesting its utility as an antivirulence compound (Attila et al., 2009).

Eigenschaften

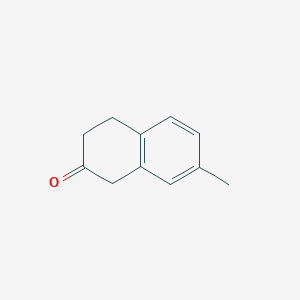

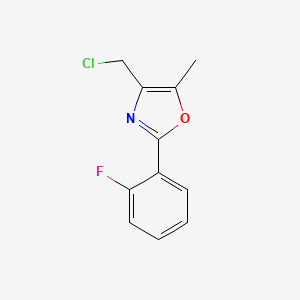

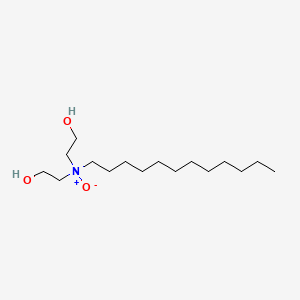

IUPAC Name |

5-(diethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-11(4-2)6-5-9-8(13)10-7(6)12/h5H,3-4H2,1-2H3,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNAQOWKHVJJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392946 | |

| Record name | 5-(Diethylamino)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Diethylamino)uracil | |

CAS RN |

55476-36-3 | |

| Record name | 5-(Diethylamino)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B1598403.png)

![ethyl 8-methyl-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B1598404.png)